2-(1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one is a chemical compound notable for its potential applications in medicinal chemistry. This compound features a benzodiazole moiety, which is often associated with various biological activities, and a trimethoxyphenyl group that enhances its pharmacological properties. The compound is classified as an organic molecule with significant implications in drug development and therapeutic applications.
The compound can be identified through its IUPAC name and has been cataloged in various chemical databases, including PubChem and the National Institute of Standards and Technology (NIST). It is part of a broader class of compounds that includes derivatives of benzodiazole and methoxyphenyl structures. The presence of the benzodiazole ring contributes to its classification as a heterocyclic compound, which is significant in pharmacology due to the diverse biological activities exhibited by such structures.
The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one typically involves several key steps:
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or unwanted side reactions. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
The molecular formula of 2-(1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one is . The structure consists of:
The molecular weight is approximately 314.34 g/mol. The compound's structural representation can be derived from its IUPAC name, showcasing the connectivity between the different functional groups.
2-(1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one may undergo various chemical reactions typical for compounds with aromatic systems:
Reactions involving this compound are often studied under controlled laboratory conditions with monitoring through chromatographic methods to analyze reaction progress and product formation.
The mechanism of action for 2-(1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one primarily involves interaction with biological targets such as enzymes or receptors. Its structure suggests potential activity against multidrug resistance mechanisms in cancer cells.
Studies have indicated that compounds with similar structures may inhibit P-glycoprotein efflux pumps, enhancing the efficacy of co-administered anticancer drugs. This interaction could lead to increased intracellular concentrations of therapeutic agents.
The compound typically appears as a solid at room temperature. Its melting point and solubility characteristics are crucial for determining its suitability for pharmaceutical applications.
Key chemical properties include:
Relevant data regarding these properties can be obtained from experimental studies or chemical databases.
2-(1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one has potential applications in:
Research continues to explore its full range of biological activities and therapeutic applications across various fields within medicinal chemistry.
The imidazole ring system, a five-membered aromatic heterocycle containing two nitrogen atoms (one pyrrole-like and one pyridine-like), represents one of the most privileged scaffolds in medicinal chemistry. Its exceptional physicochemical properties—including high stability, water solubility, hydrogen bonding capability (both as donor and acceptor), amphoteric character (ability to act as both acid and base), and capacity for π-π stacking and coordination bonding—underpin its widespread presence in biologically active molecules and approved therapeutics [1] [6] [8]. Naturally occurring in critical biomolecules like histidine, histamine, purines, and vitamin B12, the imidazole nucleus facilitates diverse interactions with enzymes, receptors, and nucleic acids. Its electronic-rich nature enables binding to metallic cofactors and active site residues in proteins, contributing significantly to its broad spectrum of pharmacological activities, encompassing anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and antihypertensive effects [1] [3] [8]. The structural hybrid 2-(1H-1,3-Benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one exemplifies the strategic fusion of two potent pharmacophores—the benzodiazole system (a bicyclic variant of imidazole) and the 3,4,5-trimethoxyphenyl moiety—leveraging the synergistic potential of imidazole-based drug design.
Benzodiazole, commonly referred to as benzimidazole, is formed by the fusion of a benzene ring with the 4 and 5 positions of the imidazole ring. This fusion significantly enhances the planarity, lipophilicity, and conjugative system of the core imidazole scaffold, profoundly influencing its interactions with biological targets. Benzimidazole derivatives are recognized as critical pharmacophores in drug discovery due to their resemblance to naturally occurring purine bases, facilitating interactions with DNA and enzymes involved in nucleotide metabolism [6] [8]. This structural mimicry allows benzimidazoles to function via several key mechanisms relevant to anticancer and antimicrobial drug development:
Table 1: Key Medicinal Activities of Benzimidazole Derivatives & Examples
Biological Activity | Molecular Target/Mechanism | Example Benzimidazole Derivative (Structure/Code) | Reported Activity (IC50/GI50/LC50) |
---|---|---|---|
Anticancer (Cytotoxic) | Tubulin Polymerization Inhibition | Imidazole-chalcone hybrids (e.g., 9) [6] | Cytotoxic (A549 cells), G2/M arrest, apoptosis induction |
Anticancer (Targeted) | Focal Adhesion Kinase (FAK) Inhibition | Bis-imidazo[1,2-a]pyridines (e.g., 13) [6] | Potent inhibition (U87-MG, MDA-MB-231, ACHN cells) |
Anticancer (Targeted) | BRAF V600E Kinase Inhibition | Compound C13 [1] | IC50 = 1.8 µM (Melanoma), 2.4 µM (NCI60 panel) |
Anticancer (Targeted) | HDAC Inhibition (esp. HDAC6) | Triazolyl-imidazole derivatives [3] | Selective inhibition, anti-metastatic potential |
Anticancer (Hormonal) | Estrogen Receptor (ER) Binding | Compound C10 [1] | GI50 = 0.3 µM (MCF-7), comparable to Tamoxifen in vivo |
Anticancer (DNA Target) | PI3K/AKT/mTOR Pathway Inhibition / DNA | IPM714 (Imidazo[4,5-f][1,10]phenanthroline) [6] | IC50 = 1.74 µM (HCT116), 2 µM (SW480) |
Antimicrobial | DNA Gyrase/Topoisomerase Inhibition | Hybrids with Quinolones/other heterocycles [8] | Broad-spectrum activity, incl. multidrug-resistant strains |
Antioxidant | Free Radical Scavenging | Bi-functional 5-aryl-2H-imidazoles (e.g., 19) [6] | Demonstrated activity in DPPH, Folin, AOC, ARC assays |
The 2-(1H-benzodiazol-2-yl)acetyl fragment in 2-(1H-1,3-Benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one directly incorporates this potent benzimidazole core. Its presence suggests potential for multiple mechanisms of action, including enzyme inhibition (kinases, HDACs, topoisomerases), DNA interaction, and receptor modulation. The electron-rich nitrogen atoms and the planar bicyclic system are crucial for forming hydrogen bonds, ionic interactions, van der Waals forces, and π-π stacking interactions within the binding pockets of target biomolecules. The methylene linker (-CH₂-) in the acetyl fragment provides conformational flexibility, potentially allowing the benzimidazole and trimethoxyphenyl rings to adopt optimal orientations for binding distinct but proximal sub-sites within a target protein's active site [1] [6] [8].
The 3,4,5-trimethoxyphenyl group is a recurring and highly significant structural motif in numerous bioactive natural products and synthetic pharmaceuticals, particularly those exhibiting potent antiproliferative and antitubulin activities. Its presence in the target compound anchors one end of the molecule to this established pharmacophore. The three methoxy (-OCH₃) substituents attached symmetrically to the phenyl ring contribute critically to the molecule's biological profile through several interconnected mechanisms:
Table 2: Bioactive Compounds Featuring the 3,4,5-Trimethoxyphenyl Motif
Compound Name/Type | Core Structure/Pharmacophore | Primary Biological Target/Mechanism | Significance of Trimethoxyphenyl Group |
---|---|---|---|
Combretastatin A-4 (CA-4) | cis-Stilbene with 3,4,5-Trimethoxy and 4-Hydroxy-3-methoxy | Tubulin (Colchicine Binding Site) / Polymerization Inhibitor | Essential for binding; defines one of the key aromatic pharmacophores. |
Podophyllotoxin | Cyclohexanecarboxylic acid lactone with 3,4,5-Trimethoxy-A-ring | Tubulin (Colchicine Binding Site) / Polymerization Inhibitor | Critical for tubulin binding affinity and activity. |
Phenstatin | Carbonyl-bridged analogue of CA-4 | Tubulin (Colchicine Binding Site) / Polymerization Inhibitor | Serves as the key tubulin-binding pharmacophore. |
Compound C8 [1] | Imidazole derivative linked to 3,4,5-Trimethoxyphenyl | Tubulin Polymerization Inhibition | Key component for tubulin binding; IC50 ~7.219 µM (avg. multiple cells). |
Ethanone Precursor [7] | 1-(3,4,5-Trimethoxyphenyl)ethanone | Chemical Intermediate (Key synthon for bioactive compounds) | Provides the essential electron-rich aromatic anchor. |
In the structure 2-(1H-1,3-Benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one, the 3,4,5-trimethoxyphenyl moiety serves as the key hydrophobic anchor and tubulin-binding pharmacophore. The ethanone linker (-C(O)CH₂-) connects this moiety to the benzimidazole nitrogen. This linker maintains conjugation and provides flexibility while positioning the benzimidazole ring to potentially engage in additional interactions within the target protein (e.g., tubulin) or to confer additional mechanisms of action (e.g., kinase inhibition, DNA interaction). The molecule CAS 565166-62-3 thus represents a strategic molecular hybrid, designed to leverage the complementary bioactivities of its two major components: the DNA/enzyme-targeting benzimidazole and the tubulin/membrane-targeting trimethoxyphenyl group [1] [2] [6]. This dual-targeting potential positions it as a compound of significant interest for further investigation in anticancer drug discovery.